molecular formula C27H25NO5 B2796845 3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866016-78-6

3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2796845
CAS No.: 866016-78-6
M. Wt: 443.499
InChI Key: NCFWQVATFGMJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chloromethane, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The ethoxybenzoyl and methoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-33-20-11-9-18(10-12-20)26(29)23-17-28(16-19-7-5-6-8-25(19)32-3)24-14-13-21(31-2)15-22(24)27(23)30/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWQVATFGMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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